molecular formula C11H19BrO4 B3282054 Diethyl 2-(3-bromopropyl)-2-methylmalonate CAS No. 74475-06-2

Diethyl 2-(3-bromopropyl)-2-methylmalonate

Cat. No. B3282054
CAS RN: 74475-06-2
M. Wt: 295.17 g/mol
InChI Key: HVCGZCMANWMJFJ-UHFFFAOYSA-N
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Description

Diethyl 2-(3-bromopropyl)-2-methylmalonate is a chemical compound with the molecular formula C7H16BrO3P . It is also known as Diethyl (3-Bromopropyl)phosphonate .


Molecular Structure Analysis

The molecular weight of Diethyl 2-(3-bromopropyl)-2-methylmalonate is 259.08 g/mol . The exact structure is not provided in the available resources.


Chemical Reactions Analysis

Diethyl 2-(3-bromopropyl)-2-methylmalonate has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of organosoluble zirconium phosphonate nanocomposites for asymmetric hydrogenation, and in the creation of cyclic hydroxamic acids via alkylation followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

Diethyl 2-(3-bromopropyl)-2-methylmalonate is a liquid at 20 degrees Celsius . It has a boiling point of 97°C at 0.5 mmHg and a flash point of 129°C . The specific gravity at 20/20 is 1.34, and the refractive index is 1.46 .

Scientific Research Applications

Synthesis and Tautomerism in Organic Chemistry

Diethyl 2-(3-bromopropyl)-2-methylmalonate has been studied in the context of synthesizing various organic compounds. One notable application is in the preparation and structural analysis of “methylmalonyl-α-aminopyridines”. These compounds exist in specific tautomeric forms and have been utilized in the formation of new tricyclic compounds through formylation processes (Ingalls & Popp, 1967).

Chemical Reactions and Compound Formation

In another study, Diethyl bromomalonate reacted with trimethylamine to yield various compounds, illustrating its versatility in chemical synthesis. The study highlighted its ability to react with different amines and sulfides, leading to the formation of various derivatives, such as diethyl methylthiomalonate (Wittmann, Sobhi, & Petio, 1976).

Role in Microwave-Supported Reactions

The compound has been used in microwave-supported solvent-free reactions, especially in the synthesis of antimicrobial agents. This demonstrates its potential in facilitating more efficient and environmentally friendly synthetic processes (Rina, Nirmal, & Vivek, 2018).

Asymmetric Catalysis

A significant application of derivatives of diethyl malonate, such as diethyl 2-bromomalonate, is found in asymmetric Michael addition reactions. These reactions are crucial for producing chiral compounds with high enantioselectivity, important in pharmaceutical and fine chemical synthesis (Bakó et al., 2015).

Polymer Synthesis

In the field of polymer science, diethyl malonate derivatives have been utilized as chain-transfer agents in the synthesis of specific polymers. For instance, ester-functionalised poly(1-vinylpyrrolidin-2-one) oligomers were characterizedusing diethyl malonate and its derivatives, highlighting the compound's role in controlling polymer characteristics (Ranucci et al., 2006).

Synthesis of Fluorinated Compounds

Diethyl 2-fluoromalonate ester, a related compound, has been used as a building block for synthesizing various fluorinated derivatives. This demonstrates the compound's utility in creating structurally diverse molecules, essential in pharmaceutical and agrochemical industries (Harsanyi et al., 2014).

Reactivity with Different Compounds

The addition reactions of diethyl acetamidomalonate anion to various compounds have been studied extensively. These studies offer insight into the reactivity of diethyl malonate derivatives and their potential applications in synthesizing a range of chemical products (Kishida & Nakamura, 1969).

Role in Heterocyclic Chemistry

Diethyl malonate derivatives have been pivotal in synthesizing heterocyclic compounds, demonstrating their significant role in this vital area of organic chemistry. Their reactions with various catalysts and intermediates have led to the formation of diverse heterocyclic structures (Capuano et al., 1980).

Safety and Hazards

Handling of Diethyl 2-(3-bromopropyl)-2-methylmalonate should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent generation of vapour or mist. After handling, hands and face should be washed thoroughly. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

diethyl 2-(3-bromopropyl)-2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGZCMANWMJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCCBr)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(3-bromopropyl)-2-methylmalonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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